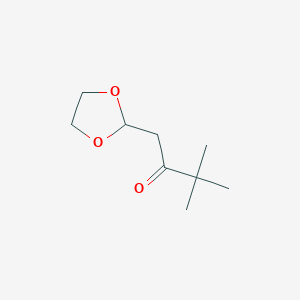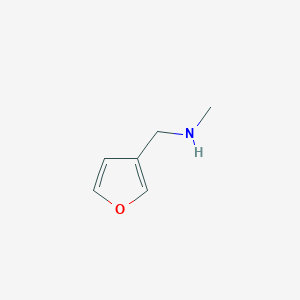
4-(3-Cyanophenyl)-2-methyl-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyanophenyl)-2-methyl-1-butene, also known as 4-cyanophenyl-2-methyl-1-butene, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a strong odor and is soluble in most organic solvents. 4-cyanophenyl-2-methyl-1-butene is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential applications in biochemistry, physiology, and medical research.
Aplicaciones Científicas De Investigación
Application 1: Crystal Structure Analysis
- Summary of Application: The compound “methyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate” was synthesized and its crystal structure was analyzed .
- Methods of Application: The crystal structure was determined using X-ray diffraction. The compound was crystallized, and the crystal was analyzed using a Bruker APEX-II CCD diffractometer .
- Results or Outcomes: The crystal structure was successfully determined, and the atomic coordinates and displacement parameters were reported .
Application 2: Synthesis of Schiff Base Ester
- Summary of Application: A new Schiff base ester, “4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl tetradecanoate”, was synthesized .
- Methods of Application: The synthesis involved the reaction of 4-formyl-3-hydroxyphenyl tetradecanoate with 3-aminobenzonitrile in absolute ethanol. The reaction mixture was refluxed for 3 hours, filtered, and the solvent was removed by evaporation .
- Results or Outcomes: The Schiff base ester was successfully synthesized, and its IR, 1H NMR, 13C NMR, and MS spectroscopic data were presented .
Application 3: Synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
- Summary of Application: 3-Cyanophenyl isocyanate is used as a starting reagent in the synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran .
- Methods of Application: The synthesis involves the reaction of 3-Cyanophenyl isocyanate with other reagents. The specific experimental procedures and conditions would depend on the exact synthesis protocol .
- Results or Outcomes: The desired compound, R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran, was successfully synthesized .
Application 4: Synthesis of 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea
- Summary of Application: 3-Cyanophenyl isocyanate is used as a starting reagent in the synthesis of 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .
- Methods of Application: The synthesis involves the reaction of 3-Cyanophenyl isocyanate with other reagents. The specific experimental procedures and conditions would depend on the exact synthesis protocol .
- Results or Outcomes: The desired compound, 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea, was successfully synthesized .
Application 5: Synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
- Summary of Application: 3-Cyanophenyl isocyanate is used as a starting reagent in the synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran .
- Methods of Application: The synthesis involves the reaction of 3-Cyanophenyl isocyanate with other reagents. The specific experimental procedures and conditions would depend on the exact synthesis protocol .
- Results or Outcomes: The desired compound, R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran, was successfully synthesized .
Application 6: Synthesis of 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea
- Summary of Application: 3-Cyanophenyl isocyanate is used as a starting reagent in the synthesis of 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .
- Methods of Application: The synthesis involves the reaction of 3-Cyanophenyl isocyanate with other reagents. The specific experimental procedures and conditions would depend on the exact synthesis protocol .
- Results or Outcomes: The desired compound, 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea, was successfully synthesized .
Propiedades
IUPAC Name |
3-(3-methylbut-3-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXUVSZVSWWVGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535473 |
Source


|
| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyanophenyl)-2-methyl-1-butene | |
CAS RN |
90433-28-6 |
Source


|
| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

